N-(2-phenylpropan-2-yl)hydroxylamine
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H13NO |
|---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
N-(2-phenylpropan-2-yl)hydroxylamine |
InChI |
InChI=1S/C9H13NO/c1-9(2,10-11)8-6-4-3-5-7-8/h3-7,10-11H,1-2H3 |
InChI Key |
HIXYOEVOSSWCIH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)NO |
Origin of Product |
United States |
Ii. Methodologies for the Chemical Synthesis of N 2 Phenylpropan 2 Yl Hydroxylamine and Analogues
General Strategies for N-Substituted Hydroxylamine (B1172632) Formation
Reductive methods are among the most common and effective for the preparation of N-substituted hydroxylamines. These strategies involve the partial reduction of nitrogen-containing functional groups, carefully controlling the reaction conditions to avoid over-reduction to the corresponding amine.
The catalytic hydrogenation of oximes presents a direct route to N-alkylhydroxylamines. This transformation requires careful selection of catalysts and reaction conditions to selectively reduce the carbon-nitrogen double bond without cleaving the relatively labile nitrogen-oxygen single bond. orgsyn.orgincatt.nl A variety of catalysts, including those based on platinum, palladium, and iridium, have been explored for this purpose. incatt.nlresearchgate.net The presence of an acid is often crucial for activating the oxime towards reduction. incatt.nl
For the synthesis of N-(2-phenylpropan-2-yl)hydroxylamine, the precursor would be 2-phenylpropan-2-one oxime (acetophenone oxime). The hydrogenation of this ketoxime would yield the desired product. Recent advancements have identified iridium complexes as particularly effective for the homogeneous hydrogenation of oximes to their corresponding hydroxylamines with high chemoselectivity, minimizing the formation of the amine byproduct. incatt.nl Nickel-catalyzed asymmetric hydrogenation has also emerged as a powerful method for producing chiral hydroxylamines from oximes, achieving high yields and enantioselectivities. orgsyn.org
| Catalyst System | Substrate Scope | Key Features | Reference |
|---|---|---|---|
| Iridium(III) Complexes | Aryl and alkyl ketoximes and aldoximes | High activity and selectivity for the hydroxylamine product; avoids over-reduction. | incatt.nl |
| Nickel(II) Acetate with Chiral Ligands | Aryl-alkyl ketoximes | Enables asymmetric synthesis of chiral hydroxylamines with high yields and enantiomeric excess. | orgsyn.org |
| Platinum on Carbon (Pt/C) with Acid | Various oximes | A heterogeneous catalysis approach, often requiring acidic conditions to promote the desired reduction. | mdpi.com |
The reduction of nitro compounds is a well-established method for the synthesis of hydroxylamines. For the preparation of this compound, the logical precursor is 2-nitro-2-phenylpropane. The challenge in this approach lies in halting the reduction at the hydroxylamine stage, as the reaction can readily proceed to form the corresponding amine.
Various reducing agents have been employed for this transformation, with zinc dust in the presence of an ammonium (B1175870) salt being a classic and effective method for the reduction of both aliphatic and aromatic nitro compounds to hydroxylamines. mdpi.com The reaction is typically carried out in an aqueous or alcoholic medium. For instance, the reduction of nitrobenzene (B124822) with zinc dust and aqueous ammonium chloride is a known route to N-phenylhydroxylamine. researchgate.net This method can be adapted for tertiary nitroalkanes like 2-nitro-2-phenylpropane.
Catalytic hydrogenation using supported platinum catalysts has also been shown to be effective for the selective reduction of nitroaromatics to N-aryl hydroxylamines. rsc.org The selectivity of these systems is often enhanced by the addition of promoters or inhibitors that prevent the further reduction of the hydroxylamine to the amine. mdpi.com
| Reducing Agent/System | Substrate Type | Typical Conditions | Reference |
|---|---|---|---|
| Zinc Dust / Ammonium Chloride | Nitroalkanes and Nitroarenes | Aqueous or alcoholic solvent, room temperature or gentle heating. | mdpi.com |
| Platinum on Silica (B1680970) (Pt/SiO₂) with Additives | Nitroaromatics | Hydrogen gas, often with additives like dimethyl sulfoxide (B87167) (DMSO) and an amine to control selectivity. | rsc.orgmdpi.com |
| Rhodium on Carbon (Rh/C) with Hydrazine (B178648) | Substituted Nitrobenzenes | Transfer hydrogenation conditions, offering an alternative to high-pressure hydrogen gas. | wiley-vch.de |
Oxidative methods provide a complementary strategy to reductive pathways for the synthesis of N-substituted hydroxylamines. These approaches typically start from the corresponding amine, in the case of this compound, this would be 2-amino-2-phenylpropane (cumylamine).
The direct oxidation of primary and secondary amines to hydroxylamines can be achieved using various oxidizing agents, with peroxides and peroxy acids being common choices. However, this reaction requires careful control to prevent over-oxidation to nitroso or nitro compounds. The oxidation of secondary amines with hydrogen peroxide or benzoyl peroxide is a known method for preparing N,N-disubstituted hydroxylamines. For primary amines, selective oxidation to the corresponding hydroxylamine is more challenging but can be achieved under specific conditions, for instance, using reagents like Oxone® over silica gel. researchgate.net
Electrophilic amination has emerged as a powerful tool for the formation of carbon-nitrogen bonds. In the context of hydroxylamine synthesis, this can involve the reaction of a nucleophilic carbon species with an electrophilic hydroxylamine-derived reagent. nih.govrsc.org For a compound like this compound, a retrosynthetic approach might involve the reaction of a cumyl nucleophile (e.g., cumyl Grignard or organozinc reagent) with an electrophilic source of the "-NHOH" group. wiley-vch.de
Alternatively, arenes can undergo direct C-H amination under certain conditions. For instance, cumene (B47948) could potentially be directly aminated using hydroxylamine-derived reagents in the presence of a suitable catalyst. nih.gov These methods often utilize transition metal catalysts to facilitate the C-N bond formation. nih.gov
Nucleophilic Alkylation and Arylation Reactions on Hydroxylamine Precursors
Nucleophilic substitution reactions are a cornerstone for the synthesis of substituted hydroxylamines. In these reactions, the hydroxylamine moiety, or a protected form of it, acts as a nucleophile, attacking an electrophilic carbon or aryl group. The selectivity of these reactions, particularly whether N- or O-substitution occurs, is a critical aspect of the synthetic design.
N-alkylation involves the formation of a bond between the nitrogen atom of a hydroxylamine and a carbon atom of an alkyl group. Hydroxylamine reacts with alkylating agents, typically at the more nucleophilic nitrogen atom, to yield N-substituted hydroxylamines. wikipedia.org The direct alkylation of hydroxylamine can, however, lead to mixtures of N- and O-substituted products, as well as overalkylation. thieme-connect.de
Challenges in selective mono-alkylation arise from the potential for competing dialkylation. nih.gov To achieve mono-N-alkylation, bulky organic halides such as triarylmethyl chlorides can be used effectively. thieme-connect.de Another powerful strategy for the synthesis of N,O-disubstituted hydroxylamines is the reductive amination of O-monosubstituted hydroxylamines. nih.govmdpi.com This method avoids the use of strong electrophiles that can lead to overalkylation. mdpi.com Additionally, iridium-catalyzed allylic substitution of unprotected NH₂OH has been shown to produce N-(1-allyl)hydroxylamines with high chemoselectivity and regioselectivity under mild conditions. organic-chemistry.org
Table 1: Examples of N-Alkylation Reactions for Hydroxylamine Synthesis
| Reaction Type | Substrates | Reagents/Conditions | Product Type | Ref. |
|---|---|---|---|---|
| Direct Alkylation | Trityl chloride, Hydroxylamine | Methanol (B129727), Triethylamine | N-(triphenylmethyl)hydroxylamine | thieme-connect.de |
| Reductive Amination | N,O-dimethylhydroxylamine, Tetracycline-derived aldehyde | Borane | Trisubstituted hydroxylamine | mdpi.com |
| Allylic Substitution | Unprotected NH₂OH, Allylic carbonates | Iridium catalyst | N-(1-allyl)hydroxylamines | organic-chemistry.org |
O-alkylation and O-arylation reactions lead to the formation of an N-O-C bond, producing O-substituted hydroxylamines. Direct O-alkylation of the hydroxyl group can be challenging and often requires a strong base to deprotonate the hydroxylamine first. wikipedia.org More commonly, indirect methods using hydroxylamine equivalents are employed.
A prevalent two-step method involves the Mitsunobu reaction between an alcohol and N-hydroxyphthalimide (NHPI), followed by the cleavage of the phthalimide (B116566) group with hydrazine to release the O-alkylhydroxylamine. researchgate.netnih.gov Another approach is the O-alkylation of N-protected hydroxylamines, such as tert-butyl N-hydroxycarbamate, with methanesulfonates, followed by acidic deprotection. organic-chemistry.org
For O-arylation, palladium-catalyzed cross-coupling reactions are effective. Ethyl acetohydroximate can serve as a hydroxylamine equivalent in Pd-catalyzed reactions with aryl chlorides, bromides, and iodides, offering a broad substrate scope and short reaction times. researchgate.netorganic-chemistry.org Copper-catalyzed N-arylation of hydroxylamines with aryl iodides has also been developed, allowing for the conversion of various N- and O-functionalized hydroxylamines. organic-chemistry.org
Table 2: Selected O-Alkylation and Arylation Methodologies
| Reaction Type | Substrates | Reagents/Conditions | Product Type | Ref. |
|---|---|---|---|---|
| Mitsunobu Reaction | Alcohol, N-hydroxyphthalimide | DEAD, PPh₃, then Hydrazine | O-Alkylhydroxylamine | researchgate.netnih.gov |
| Alkylation of N-protected hydroxylamine | Alcohol mesylates, tert-butyl N-hydroxycarbamate | Base, then Acidic deprotection | O-Substituted hydroxylamine | organic-chemistry.org |
| Pd-catalyzed O-arylation | Aryl halides, Ethyl acetohydroximate | Palladium catalyst, Ligand | O-Arylhydroxylamine | researchgate.netorganic-chemistry.org |
The Michael addition, or conjugate addition, of hydroxylamines to activated carbon-carbon double bonds is a convenient method for synthesizing N-substituted hydroxylamines. acs.org This reaction involves the 1,4-addition of a hydroxylamine derivative to an α,β-unsaturated carbonyl compound or other electron-deficient alkene, such as a vinyl sulfone. researchgate.netacs.org
This approach has been successfully used to prepare N,N-dialkyl hydroxylamines. acs.orgacs.org The reaction of hydroxylamine with various vinyl compounds can produce high yields of N,N-dialkyl hydroxylamines, and often the monosubstituted 1:1 adduct cannot be isolated as the reaction proceeds to the dialkylated product. acs.org Asymmetric conjugate addition of O-alkylhydroxylamines to α,β-unsaturated carbonyl derivatives can be achieved with high enantioselectivity using rare earth metal-based catalysts. nih.gov
Hydrolysis and Cleavage Reactions of N-Containing Precursors
The generation of hydroxylamines can also be accomplished by the cleavage of more complex precursors. Methods such as the hydrolysis of oximes and nitrones or the cleavage of phthalimide adducts are common strategies to unmask the hydroxylamine functionality.
The hydrolysis of N-substituted oximes and nitrones is a well-established method for the synthesis of hydroxylamines. wikipedia.org O-substituted oximes can be hydrolyzed, typically under acidic conditions using non-oxidizing acids like hydrochloric or sulfuric acid, to yield the corresponding O-substituted hydroxylamines. google.com This process cleaves the C=N double bond, releasing the hydroxylamine and the original aldehyde or ketone. wikipedia.orggoogle.com The reaction temperature can range from ambient to 150°C. google.com
In addition to hydrolysis, the reduction of oxime ethers is a valuable method for synthesizing N,O-disubstituted hydroxylamines. nih.gov This transformation requires careful selection of reducing agents to selectively reduce the C=N bond without causing reductive cleavage of the weaker N-O bond. nih.govmdpi.com Recent advances have utilized nickel catalysis for the asymmetric reduction of oximes under hydrogen pressure to produce N,O-disubstituted hydroxylamines in excellent yields and high enantiomeric excess. nih.gov
N-hydroxyphthalimide (NHPI) is a widely used and stable precursor for preparing O-substituted hydroxylamines. mdpi.com The synthesis typically involves two steps: first, the formation of an N-alkoxyphthalimide, and second, the cleavage of this adduct to release the free hydroxylamine. Tertiary alcohols can react with NHPI in the presence of BF₃·Et₂O to yield N-alkoxyphthalimides. researchgate.net
The subsequent cleavage of the N-O bond from the phthalimide group is most commonly achieved through hydrazinolysis (reaction with hydrazine). researchgate.netnih.gov This method effectively liberates the O-substituted hydroxylamine. Mild and hydrazine-free hydrolysis methods have also been developed to obtain aryloxyamines from N-aryloxyimide precursors. organic-chemistry.org Due to their stability and ease of preparation, N-hydroxyphthalimide esters have also found extensive use as radical precursors in various synthetic transformations. beilstein-journals.org
Table 3: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| Hydroxylamine |
| N-hydroxyphthalimide (NHPI) |
| tert-Butyl N-hydroxycarbamate |
| Ethyl acetohydroximate |
| Trityl chloride |
| N-(triphenylmethyl)hydroxylamine |
| N,O-dimethylhydroxylamine |
| N-(1-allyl)hydroxylamine |
| Styrene oxide |
| N-(2-hydroxy-2-phenylethyl)hydroxylamine |
| O-Alkylhydroxylamine |
| O-Arylhydroxylamine |
| O-Aryloxyamine |
| N,N-Dialkyl hydroxylamine |
| Hydrazine |
| Borane |
| BF₃·Et₂O (Boron trifluoride etherate) |
| Hydrochloric acid |
Specific Synthetic Routes Relevant to the 2-Phenylpropan-2-yl Moiety
The derivatization of phenylacetone (B166967) oxime presents a viable route to this compound. This method hinges on the selective reduction of the C=N double bond of the oxime without cleaving the N-O bond. The catalytic reduction of oximes is a direct and efficient approach for synthesizing hydroxylamine derivatives. nih.gov However, this transformation is challenging because oximes can be difficult to reduce, and the weak N-O bond is susceptible to cleavage, which leads to the formation of primary amines as byproducts. nih.gov
Recent advancements have identified catalytic systems that can selectively reduce oximes to hydroxylamines. For instance, platinum-based heterogeneous catalysts in the presence of a strong Brønsted acid have been utilized with hydrogen as the reductant. nih.gov Homogeneous catalysts, both metal-free and transition-metal-based, have also been developed, with some exhibiting high turnover numbers. nih.gov The choice of catalyst and reaction conditions is crucial to prevent over-reduction to the corresponding amine.
The stereochemical outcome of the reduction can be influenced by the E/Z geometry of the oxime double bond, which can sometimes necessitate additional synthetic steps to control. nih.gov For the synthesis of chiral hydroxylamines, asymmetric hydrogenation of oximes using iridium complexes has been explored. uc.pt The success of this approach relies on the careful selection of chiral ligands to induce enantioselectivity. uc.pt
Table 1: Comparison of Reducing Agents for Oxime to Hydroxylamine Conversion
| Reducing Agent/Catalyst | Conditions | Advantages | Disadvantages |
| Platinum-based heterogeneous catalysts | H₂, strong Brønsted acid | Direct approach | Risk of N-O bond cleavage, potential for over-reduction |
| Homogeneous transition-metal catalysts | Various ligands and conditions | High turnover numbers, potential for asymmetric synthesis | Catalyst sensitivity, cost |
| Sodium cyanoborohydride (NaBH₃CN) | Acetic acid | Diastereoselective for certain substrates | Stoichiometric reagent, potential for side reactions |
The reduction of nitro compounds offers another important pathway to hydroxylamines. Specifically, 2-nitro-1-phenylpropane (B94631) can be selectively reduced to this compound. The key to this synthesis is controlling the reduction potential to stop at the hydroxylamine stage, as further reduction leads to the corresponding amine. wikipedia.org
A variety of reducing agents can be employed for this transformation. For instance, zinc dust in the presence of ammonium chloride is a classic method for the reduction of aliphatic nitro compounds to hydroxylamines. wikipedia.org Samarium diiodide (SmI₂) has also been shown to be an effective reagent for the reduction of primary, secondary, and tertiary alkyl nitro compounds to their corresponding hydroxylamines in the presence of a proton source like methanol. mdma.ch This method is generally fast and provides good yields. mdma.ch
Catalytic hydrogenation is another powerful technique. While often used to reduce nitroarenes to anilines, under carefully controlled conditions, it can be stopped at the N-arylhydroxylamine stage. nih.gov For aliphatic nitro compounds, supported palladium catalysts have been used for their selective hydrogenation to N-alkyl hydroxylamines. mdpi.com The choice of catalyst, solvent, and reaction parameters such as temperature and pressure are critical for achieving high selectivity. uctm.eduresearchgate.net
Table 2: Selected Methods for the Reduction of Nitro Compounds to Hydroxylamines
| Reagent/Catalyst | Substrate Type | Conditions | Key Features |
| Zinc dust/NH₄Cl | Aliphatic nitro compounds | Aqueous media | Classical method, readily available reagents wikipedia.org |
| Samarium diiodide (SmI₂) | Alkyl nitro compounds | THF/MeOH | Fast reaction, good yields mdma.ch |
| Catalytic Hydrogenation (e.g., Pd/C) | Nitroalkanes | Controlled H₂ pressure and temperature | Selective under optimized conditions mdpi.com |
| Diborane | Aliphatic nitro compounds | - | Effective for aliphatic substrates wikipedia.org |
This compound can also be synthesized from cumyl amine (2-phenylpropan-2-amine) through direct oxidation. The oxidation of secondary amines to hydroxylamines is a known transformation, although it requires careful selection of the oxidizing agent to avoid over-oxidation to nitrones or other byproducts. researchgate.net
Several oxidizing agents have been reported for the N-hydroxylation of secondary amines. researchgate.net For example, urea-hydrogen peroxide (UHP) in the presence of 2,2,2-trifluoroethanol (B45653) (TFE) or hexafluoroacetone (B58046) has been used for the direct oxidation of secondary amines. nih.gov Another approach involves the use of Oxone® over silica gel or alumina, which can selectively oxidize primary and secondary amines to their corresponding hydroxylamines. researchgate.net Task-specific ionic liquids, such as choline (B1196258) peroxydisulfate, have also been employed as oxidizing agents, offering operational simplicity and high selectivity under green reaction conditions. organic-chemistry.org
The general mechanism for the oxidation of secondary amines to hydroxylamines involves the nucleophilic attack of the amine on the oxidizing agent, followed by a proton transfer and subsequent elimination to yield the N-substituted hydroxylamine. The efficiency and selectivity of this process are highly dependent on the structure of the amine and the nature of the oxidant. researchgate.net
Regiochemical and Stereochemical Control in N-Hydroxylamine Synthesis
The synthesis of N-hydroxylamines from unsymmetrical precursors introduces challenges related to regiochemical and stereochemical control. When starting from an unsymmetrical ketone to form an oxime intermediate, two geometric isomers (E and Z) can be formed. The ratio of these isomers can influence the stereochemical outcome of a subsequent stereoselective reduction. nih.gov
In the context of synthesizing this compound analogues with additional stereocenters, diastereoselective approaches are crucial. One such method involves the addition of terminal alkynes to enantiomerically pure nitrones, catalyzed by NHC-copper(I)-halide complexes, which can provide propargylic N-hydroxylamines with excellent stereoselectivity. rsc.orgnih.gov
The asymmetric reduction of oximes is a significant challenge in achieving stereochemical control. uc.pt The development of chiral catalysts, particularly those based on iridium, has enabled the enantioselective hydrogenation of oximes to chiral hydroxylamines. uc.pt DFT mechanistic studies have been employed to understand the origin of stereoselectivity in these iridium-catalyzed hydrogenations, suggesting that the hydride transfer step is chirality-determining. nih.gov The reduction of chiral oximes with reagents like sodium cyanoborohydride in acetic acid can also proceed with high diastereoselectivity. uc.pt
Modern Synthetic Innovations Applicable to this compound
Modern synthetic chemistry offers innovative approaches for the formation of C-N bonds, which are applicable to the synthesis of this compound and its analogues. Transition metal-catalyzed reactions, in particular, have emerged as powerful tools.
Palladium-catalyzed N-arylation of hydroxylamines represents a significant advancement, allowing for the coupling of hydroxylamines with aryl halides. strath.ac.uk This methodology provides a direct route to N-aryl hydroxylamines, which are valuable synthetic intermediates. strath.ac.uk
Iridium-catalyzed C-H amidation has also been developed as a versatile method. nih.govnih.govacs.org In this approach, N-substituted hydroxylamines, such as aroyloxy- or acyloxycarbamates, can act as amino sources for the direct amidation of arenes. nih.govacs.org This reaction proceeds at room temperature with high functional group tolerance, offering a straightforward way to introduce an amino group into an aromatic ring. nih.govacs.org The application of this methodology could potentially be adapted for the synthesis of this compound derivatives by utilizing a cumene precursor and a suitable hydroxylamine-based aminating agent. The reaction is believed to proceed through a C-H activation mechanism, followed by migratory insertion and reductive elimination. rsc.org
Furthermore, iron-catalyzed aminative difunctionalization of alkenes using novel hydroxylamine-derived aminating reagents has been reported, providing direct access to secondary and tertiary alkylamines. chemrxiv.org This strategy could potentially be adapted for the synthesis of this compound analogues.
Solid-Phase Synthesis Methodologies
Solid-phase synthesis (SPS) represents a powerful strategy for the generation of libraries of N-substituted hydroxylamine analogues. This approach simplifies purification and allows for the systematic modification of the core structure. Key methodologies for the solid-phase synthesis of these compounds primarily involve the transformation of polymer-bound precursors, such as the reduction of resin-bound oximes or the oxidation of supported primary amines.
One of the most effective and straightforward approaches is the reduction of O-linked polymer-bound oximes. acs.org This strategy begins with an O-linked polymer-bound alkoxylamine, which is reacted with an aldehyde or ketone to form the corresponding resin-bound oxime. acs.org Subsequent reduction of the oxime yields the desired N-substituted hydroxylamine derivative still attached to the solid support. acs.org
A significant challenge in this process is achieving a clean and complete reduction of the oxime without causing reductive cleavage of the labile N-O bond. acs.orgnih.gov While many common reducing systems like sodium cyanoborohydride (NaBH3CN) and sodium borohydride (B1222165) (NaBH4) have proven ineffective for this transformation on a solid support, an efficient procedure has been developed utilizing a borane-pyridine complex in the presence of dichloroacetic acid. acs.org This system successfully reduces oximes derived from a diverse range of aromatic and aliphatic aldehydes and ketones. acs.org The use of stronger acids, such as trifluoroacetic acid, with the borane-pyridine complex can lead to over-reduction and cleavage of the N-O bond. acs.org
The general scheme for this methodology is as follows:
Step 1: Oxime Formation: A resin-bound hydroxylamine (e.g., on Wang resin) is treated with an excess of an aldehyde or ketone.
Step 2: Oxime Reduction: The resulting resin-bound oxime is reduced using a specific reducing agent.
Step 3: Acylation (Optional): The secondary nitrogen of the resulting polymer-bound hydroxylamine can be acylated.
Step 4: Cleavage: The final product is cleaved from the resin, typically under acidic conditions.
The versatility of this method is demonstrated by the successful reduction of various resin-bound oximes, as detailed in the table below.
Table 1: Reduction of Various Polymer-Bound Oximes to N-Substituted Hydroxylamines
| Oxime Precursor (from Aldehyde/Ketone) | Resin Type | Reducing System | Result | Reference |
|---|---|---|---|---|
| Benzaldehyde | Wang Resin | Borane-pyridine / Dichloroacetic Acid in THF | Successful Reduction | acs.org |
| 4-Methoxybenzaldehyde | Wang Resin | Borane-pyridine / Dichloroacetic Acid in THF | Successful Reduction | acs.org |
| Cyclohexanone | Wang Resin | Borane-pyridine / Dichloroacetic Acid in THF | Successful Reduction | acs.org |
| Isovaleraldehyde | Wang Resin | Borane-pyridine / Dichloroacetic Acid in THF | Successful Reduction | acs.org |
| Benzaldehyde | Wang Resin | NaBH3CN in HOAc/MeOH/THF | Ineffective Reduction | acs.org |
An alternative solid-phase methodology involves the conversion of a primary amine on a solid support to a hydroxylamine. nih.govacs.org This is particularly useful in the synthesis of N-terminal peptide hydroxylamines. nih.govacs.org The process involves the oxidation of the resin-bound primary amine to a nitrone, which is then hydrolyzed to yield the hydroxylamine. nih.gov A specialized sulfonyloxaziridine reagent has been developed to facilitate this conversion in a single, operationally simple step, which is crucial for complex peptides where other methods are unworkable. nih.govacs.org This reagent effects both the imine formation and its subsequent oxidation to the nitrone, which helps to preserve the stereochemistry at the α-carbon. nih.govacs.org
Table 2: Solid-Phase Oxidation of N-Terminal Amine to Hydroxylamine
| Substrate | Reagent | Intermediate | Final Product | Reference |
|---|---|---|---|---|
| Solid-supported tripeptide | Sulfonyloxaziridine | Resin-bound N-terminal nitrone | Resin-bound N-terminal hydroxylamine | nih.gov |
To prevent undesired side reactions during synthesis, particularly for N-H hydroxamates, protecting groups can be employed. The nitrogen of the hydroxylamine can be protected with a group like the 2,4-dimethoxybenzyl group. nih.govresearchgate.net This protecting group is stable throughout various chemical transformations on the solid support and can be conveniently removed simultaneously with the cleavage of the target compound from the resin. nih.govresearchgate.net These solid-phase techniques are foundational for combinatorial chemistry, enabling the rapid synthesis of diverse libraries of hydroxylamine derivatives for screening and lead generation. nih.gov
Iii. Reaction Mechanisms and Chemical Reactivity of N 2 Phenylpropan 2 Yl Hydroxylamine
Intrinsic Reactivity Patterns of the N-Hydroxylamine Functional Group
The N-hydroxylamine group is characterized by the presence of two adjacent heteroatoms, each bearing lone pairs of electrons. This arrangement is the source of its characteristic reactivity, including the alpha-effect, which enhances nucleophilicity.
The N-hydroxylamine group is an ambident nucleophile, meaning it can react with electrophiles at either the nitrogen or the oxygen atom. quora.com Generally, the nitrogen atom is the more potent nucleophilic center, a trait enhanced by the "alpha-effect," where the adjacent oxygen's lone pair increases the energy of the nitrogen's highest occupied molecular orbital (HOMO), making it more available for reaction. masterorganicchemistry.com
Nitrogen Nucleophilicity : In reactions with alkylating agents (e.g., alkyl halides), the nitrogen atom is the preferred site of attack. This leads to the formation of N-alkylated hydroxylamine (B1172632) derivatives. However, the reactivity of the nitrogen in N-(2-phenylpropan-2-yl)hydroxylamine is significantly tempered by steric hindrance from the bulky 2-phenylpropan-2-yl group. This large substituent shields the nitrogen atom, making the approach of electrophiles more difficult compared to less substituted hydroxylamines like N-methylhydroxylamine. masterorganicchemistry.comnih.gov
Oxygen Nucleophilicity : While typically less reactive than the nitrogen, the oxygen atom can act as a nucleophile, particularly with "harder" electrophiles such as those found in phosphorylation or acylation reactions. The 2-phenylpropan-2-yl group, being electron-donating, can increase the electron density on the oxygen atom, potentially enhancing its nucleophilicity. However, the steric bulk of this group also plays a role in hindering the approach to the oxygen center.
Like other amines, N-alkylhydroxylamines are weak bases and can accept a proton to form the corresponding hydroxylammonium ion. nih.govyoutube.com The ionization constant (pKa) is a fundamental parameter that influences many physicochemical properties, including solubility and biological absorption. rsc.org
The protonation equilibrium for this compound in an aqueous medium is represented as follows:
The primary site of protonation is the nitrogen atom, which is generally more basic than the oxygen atom in the hydroxylamine moiety. libretexts.org The presence of the 2-phenylpropan-2-yl group, which is an electron-donating alkyl group, increases the electron density on the nitrogen atom. This inductive effect enhances the basicity of the nitrogen, making it a stronger base than unsubstituted hydroxylamine. Consequently, this compound is expected to have a higher pKa than hydroxylamine (pKa of conjugate acid ≈ 6.0).
| Feature | Influence on Basicity |
| Electron-Donating Alkyl Group | Increases electron density on Nitrogen |
| Protonation Site | Preferentially occurs at the Nitrogen atom |
| Resulting Ion | N-(2-phenylpropan-2-yl)hydroxylammonium ion |
Transformations Involving the N-O Bond and Hydroxylamine Moiety
The N-O single bond in hydroxylamines is relatively weak, making it susceptible to cleavage and rearrangement under various reaction conditions. This reactivity allows for a range of chemical transformations.
The oxidation of N-substituted hydroxylamines is a common method for synthesizing nitrones. chimia.chnih.govresearchgate.net For a secondary hydroxylamine like this compound, which possesses a hydrogen atom on a carbon adjacent to the nitrogen (in the phenyl ring, though benzylic oxidation is more complex) or if considering a hypothetical N-alkyl counterpart with alpha-hydrogens, oxidation would lead to a nitrone. The term N-oxide is typically reserved for the oxidation product of a tertiary amine.
The direct oxidation of N,N-disubstituted hydroxylamines to nitrones can be achieved using a variety of oxidizing agents. chimia.charkat-usa.org This transformation is a key step in the synthesis of many heterocyclic compounds. acs.org Given that this compound is a secondary hydroxylamine, its oxidation would likely proceed to a nitroxide radical if a stable one can be formed, or undergo further reactions. If it were an N,N-disubstituted hydroxylamine with an alpha-hydrogen, nitrone formation would be expected.
Common reagents used for the oxidation of hydroxylamines to nitrones include:
Yellow Mercuric Oxide (HgO)
Manganese Dioxide (MnO₂)
Sodium Hypochlorite (NaOCl)
Hypervalent Iodine reagents (e.g., IBX) acs.org
The general mechanism involves a two-electron oxidation of the hydroxylamine. researchgate.net
The N-O bond of hydroxylamines can be reductively cleaved to yield the corresponding primary amine. This transformation is a valuable synthetic route for preparing amines from other nitrogen-containing functional groups. libretexts.org The reduction of this compound would produce 2-phenylpropan-2-amine.
A variety of reducing agents can be employed for this purpose, with common methods including:
Catalytic hydrogenation (e.g., H₂ over a Platinum, Palladium, or Nickel catalyst) libretexts.org
Metal-acid systems (e.g., Zinc in acetic acid or hydrochloric acid)
Hydride reagents like Lithium Aluminum Hydride (LiAlH₄) libretexts.org
The choice of reagent depends on the presence of other functional groups in the molecule that might also be susceptible to reduction.
Hydroxylamine and its simple salts are known for their thermal instability and can undergo violent, autocatalytic decomposition, particularly upon heating. researchgate.netenergetic-materials.org.cn This hazardous property is also observed in some N-alkylated hydroxylamines, such as N-methylhydroxylamine hydrochloride. energetic-materials.org.cn Autocatalytic reactions are processes where a reaction product acts as a catalyst for the same reaction, leading to a rapid acceleration in the reaction rate.
While specific studies on the thermal stability of this compound are not widely available, it is plausible that it could also exhibit thermal instability, especially under acidic conditions or at elevated temperatures. The decomposition pathways for hydroxylamines can be complex, often involving radical intermediates and producing a mixture of nitrogenous compounds and water. researchgate.net The presence of the bulky 2-phenylpropan-2-yl group might influence the decomposition mechanism and the stability of any radical intermediates formed. Given the known hazards of simpler hydroxylamines, caution is warranted when heating or storing N-alkylhydroxylamines. researchgate.net
Rearrangement Reactions of Substituted Hydroxylamines
While specific rearrangement reactions of this compound are not extensively documented, the class of substituted hydroxylamines, in general, is known to undergo several important intramolecular rearrangements. These reactions typically involve the migration of a group to an electron-deficient nitrogen or oxygen atom.
One of the most well-known rearrangements for N-arylhydroxylamines is the Bamberger rearrangement . This reaction occurs under strong aqueous acid conditions and involves the rearrangement of a phenylhydroxylamine to a 4-aminophenol. The mechanism proceeds through the protonation of the hydroxylamine, followed by the formation of a nitrenium ion, which is then attacked by water.
Another relevant transformation for substituted hydroxylamines is the Meisenheimer rearrangement , which is a nih.govrsc.org-sigmatropic rearrangement of N-oxides of allylic or benzylic amines to form O-allyl or O-benzyl hydroxylamines. While not a direct rearrangement of the hydroxylamine itself, it represents a key synthetic route to certain substituted hydroxylamines which can then undergo further reactions.
The Cope elimination , a syn-elimination reaction of N-oxides, can also be considered in the context of hydroxylamine chemistry. This reaction typically forms an alkene and a hydroxylamine. The reverse reaction, the hydroamination of alkenes with hydroxylamines, can lead to the formation of substituted hydroxylamines which may subsequently undergo rearrangement.
It is plausible that under specific conditions, this compound could be induced to undergo rearrangements analogous to those observed for other substituted hydroxylamines, although the specific products would be influenced by the nature of the cumyl substituent.
Transition Metal-Catalyzed Reactions and Proposed Mechanisms
Transition metal catalysis offers a powerful toolkit for the functionalization of molecules containing hydroxylamine moieties. Palladium, iridium, and gold complexes have been shown to catalyze a variety of transformations involving hydroxylamine derivatives.
Palladium catalysts are widely used in cross-coupling reactions to form carbon-nitrogen bonds. In the context of hydroxylamine chemistry, O-acyl-hydroxylamines are versatile precursors for amination reactions. While direct palladium-catalyzed reactions with this compound are not specifically detailed, the general mechanism for related compounds provides insight into potential reactivity.
For instance, palladium-catalyzed intermolecular C-H amination of arenes can be achieved using O-benzoyl hydroxylamines. acs.org The catalytic cycle is proposed to involve either a Pd(II)/Pd(IV) or a Pd(0)/Pd(II) pathway. researchgate.net In a typical Pd(II)/Pd(IV) cycle, the arene undergoes C-H activation with the Pd(II) catalyst, followed by coordination of the O-acyl-hydroxylamine. Oxidative addition of the N-O bond leads to a Pd(IV) intermediate, which then undergoes reductive elimination to form the N-aryl product and regenerate the Pd(II) catalyst.
A general scheme for palladium-catalyzed N-arylation of hydroxylamines has also been developed, highlighting the utility of these compounds in forming valuable N-aryl hydroxylamine products. strath.ac.uk
Table 1: Examples of Palladium-Catalyzed Reactions with Hydroxylamine Derivatives
| Catalyst System | Substrates | Product Type | Reference |
| Pd(OAc)₂ / Ligand | Arene, O-Benzoyl hydroxylamine | N-Aryl amine | acs.org |
| Pd Catalyst / BippyPhos | Aryl Halide, Hydroxylamine | N-Aryl hydroxylamine | organic-chemistry.org |
| Pd₂(dba)₃ / Phosphine Ligand | γ-Amino alkene, Aryl bromide | N-Aryl-2-benzyl pyrrolidine | nih.gov |
Iridium catalysts have emerged as highly effective for direct C-H amidation reactions, offering a streamlined approach to the synthesis of amides. N-substituted hydroxylamines have been successfully employed as amino sources in these transformations. acs.org The reactions often proceed under mild conditions and exhibit high functional group tolerance.
A versatile method for the Ir(III)-catalyzed C-H amidation of arenes utilizes OH-free hydroxyamides as the amidating agent. nih.govrsc.org This approach avoids the need for an external oxidant. The proposed mechanism typically involves the coordination of the directing group of the arene to the iridium center, followed by cyclometalation to form an iridacycle. The hydroxylamine derivative then coordinates to the metal, and subsequent insertion and reductive elimination steps afford the amidated product.
While this compound itself has not been explicitly reported as a reagent in these reactions, its structural features suggest it could potentially serve as a precursor for amidation under appropriate iridium-catalyzed conditions.
Table 2: Iridium-Catalyzed C-H Amidation with Hydroxylamine Derivatives
| Catalyst System | Substrates | Product Type | Reference |
| [Cp*IrCl₂]₂ / AgNTf₂ | N-Aryl pyrazole, N-Hydroxyamide | 2-Amide substituted N-aryl pyrazole | nih.govrsc.org |
| Ir(III) Catalyst | Arene, Aroyloxy-/Acyloxycarbamates | N-Substituted arylamine | acs.org |
| Ir(III) Catalyst | NH-Sulfoximine, N-Alkoxyamide | Thiadiazine 1-oxide | nih.gov |
Gold catalysts, particularly gold(I) complexes, are known for their ability to activate carbon-carbon multiple bonds towards nucleophilic attack. While specific gold-catalyzed intramolecular additions involving this compound are not well-documented, the reactivity of hydroxylamines in the presence of gold catalysts has been explored.
Gold catalysts can promote the cycloisomerization of allenes bearing hydroxylamine moieties. frontiersin.org A study on the interaction of a single gold atomic anion with hydroxylamine showed that the gold anion can activate the hydroxylamine molecule by inserting into the N-O bond. jh.edu This suggests the potential for gold-catalyzed transformations that proceed via N-O bond cleavage.
Furthermore, gold catalysts are effective in a wide range of intramolecular additions of nucleophiles to alkynes and allenes. nih.govnih.gov It is conceivable that the nitrogen or oxygen atom of this compound could act as an internal nucleophile in a gold-catalyzed cyclization reaction with a substrate containing a suitable unsaturated moiety.
Table 3: Gold-Catalyzed Reactions Involving Hydroxylamines or Related Nucleophiles
| Catalyst | Substrates | Reaction Type | Reference |
| Au⁻ | Hydroxylamine | N-O Bond Activation | jh.edu |
| Gold Complex | Allenols with Hydroxylamines | Cycloisomerization | frontiersin.org |
| AuPPh₃NTf₂ | (E)-Benzaldehyde O-3-phenylpropioloyloxime | Cyclization | nih.gov |
Thermal and Photochemical Reactivity Profiles
The stability of this compound under thermal and photochemical conditions is a critical aspect of its chemical profile. While specific studies on this compound are limited, general principles of hydroxylamine reactivity provide a basis for understanding its behavior.
Thermal Reactivity:
Hydroxylamine and its derivatives are known to be thermally unstable, and their decomposition can be hazardous. nih.gov The thermal decomposition of hydroxylamine is complex and can proceed through various pathways, including bimolecular isomerization to ammonia (B1221849) oxide. researchgate.netscispace.com For substituted hydroxylamines, the decomposition pathways and onset temperatures are influenced by the nature of the substituents. Organic hydroxylamine derivatives have been implicated in industrial accidents due to their thermal instability. researchgate.net The presence of the bulky 2-phenylpropan-2-yl group in this compound may influence its thermal stability, potentially through steric hindrance or by providing alternative decomposition pathways involving the aromatic ring or the tertiary carbon. The decomposition of related compounds has been observed to begin at temperatures in the range of 80-130 °C. researchgate.net
Photochemical Reactivity:
The photochemical behavior of hydroxylamines can involve the cleavage of the N-O bond, which is relatively weak. Hydroxylamine derivatives have been utilized as precursors for nitrogen-centered radicals under visible-light photoredox catalysis. nih.gov The irradiation of hydroxylamines can lead to the formation of aminyl radicals, which can then participate in a variety of synthetic transformations.
Photochemical reactions involving hydroxylamines can also proceed through other mechanisms. For example, the photoinduced reaction of glyoxal (B1671930) with hydroxylamine in cryogenic matrices leads to the formation of hydroxyketene–hydroxylamine complexes and a hemiaminal structure. mdpi.comnih.gov The specific photochemical reactivity of this compound would likely depend on the irradiation wavelength and the presence of other reactants or photosensitizers. The phenyl group in the molecule could also play a role in its photochemical behavior, potentially acting as a chromophore.
Iv. Advanced Spectroscopic and Chromatographic Methods for Characterization and Analysis
High-Resolution Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of N-(2-phenylpropan-2-yl)hydroxylamine. By analyzing the chemical shifts, coupling constants, and integration of signals in proton (¹H NMR) and carbon-13 (¹³C NMR) spectra, the precise arrangement of atoms within the molecule can be established.
While a specific, publicly available, peer-reviewed spectrum for this compound is not readily found, the expected spectral data can be inferred from analogous structures. For instance, in the ¹H NMR spectrum, one would anticipate signals corresponding to the aromatic protons of the phenyl group, typically appearing in the range of 7.2-7.4 ppm. The methyl (CH₃) protons would likely present as a singlet in the aliphatic region, around 1.5-1.7 ppm, due to the quaternary carbon to which they are attached. The protons of the hydroxyl (-OH) and amine (-NH) groups would appear as broad singlets, with chemical shifts that can vary depending on the solvent, concentration, and temperature.
The ¹³C NMR spectrum would complement this information by showing distinct signals for the quaternary carbon, the methyl carbons, and the various carbons of the phenyl ring.
Mass Spectrometry for Molecular Identification and Fragmentation Analysis
Mass spectrometry is a powerful technique used to determine the molecular weight and elemental composition of this compound, and to gain structural insights through the analysis of its fragmentation patterns. When the molecule is ionized, it forms a molecular ion [M]⁺ whose mass-to-charge ratio (m/z) confirms the molecular weight.
Under electron ionization (EI), the molecular ion of this compound would be expected to undergo characteristic fragmentation. A primary fragmentation pathway would likely involve the cleavage of the C-C bond alpha to the nitrogen atom, leading to the formation of a stable benzylic carbocation. The fragmentation pattern serves as a molecular fingerprint, aiding in its identification. For example, a common fragmentation in similar structures like propan-2-amine involves the loss of a methyl group. docbrown.info
Table 1: Predicted Key Mass Spectrometry Fragments for this compound
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Structural Formula | Notes |
|---|---|---|---|
| 151 | Molecular Ion [M]⁺ | [C₉H₁₃NO]⁺ | Represents the intact molecule minus one electron. |
| 136 | [M-CH₃]⁺ | [C₈H₁₀NO]⁺ | Loss of a methyl radical from the parent ion. |
Note: This table is based on predicted fragmentation patterns and requires experimental verification.
Chromatographic Separation Techniques for Purity Assessment and Reaction Monitoring
Chromatographic methods are essential for separating this compound from impurities, starting materials, and byproducts. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are valuable for purity assessment and for monitoring the progress of its synthesis.
HPLC is a versatile technique for the analysis of non-volatile and thermally sensitive compounds like this compound. Reversed-phase HPLC (RP-HPLC) is a commonly employed mode for similar N-substituted hydroxylamines. researchgate.net
A typical RP-HPLC method would utilize a nonpolar stationary phase (e.g., C18) and a polar mobile phase, such as a mixture of acetonitrile (B52724) or methanol (B129727) and water, often with a buffer to control pH. humanjournals.com Due to the weak chromophore in the molecule, UV detection might be challenging at low concentrations. In such cases, derivatization with a UV-active agent can be employed to enhance detection sensitivity. nih.govrsc.org Alternatively, HPLC coupled with mass spectrometry (LC-MS) provides high selectivity and sensitivity without the need for derivatization.
Table 2: Illustrative HPLC Method Parameters for N-Aryl Hydroxylamine (B1172632) Analysis
| Parameter | Condition |
|---|---|
| Column | Octadecyl-bonded silica (B1680970) (C18), 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Gradient of Acetonitrile and 0.01M Phosphate Buffer (pH 2.5) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm or Mass Spectrometry (MS) |
| Injection Volume | 10 µL |
Note: These are general parameters and would require optimization for the specific analysis of this compound. researchgate.nethumanjournals.com
Gas chromatography is suitable for the analysis of volatile and thermally stable compounds. Direct analysis of this compound by GC may be possible, but its polarity and potential for thermal degradation could pose challenges. To overcome these issues, derivatization is often employed to convert the analyte into a more volatile and stable derivative. nih.gov For instance, reaction with a silylating agent can cap the polar -NHOH group.
The choice of column is critical, with a nonpolar or medium-polarity column being typical. A flame ionization detector (FID) would provide a general response, while a nitrogen-phosphorus detector (NPD) would offer greater selectivity and sensitivity for this nitrogen-containing compound. Coupling GC with mass spectrometry (GC-MS) provides definitive identification of the compound and any co-eluting impurities based on their mass spectra. researchgate.net
Voltametric and Electrochemical Methods for Quantitative Determination
Electrochemical methods, such as voltammetry, offer a sensitive and selective means for the quantitative determination of electroactive compounds. The hydroxylamine functional group is electrochemically active and can be oxidized at an electrode surface.
Cyclic voltammetry (CV) can be used to study the electrochemical behavior of this compound, determining its oxidation potential. For quantitative analysis, more sensitive techniques like differential pulse voltammetry (DPV) or square-wave voltammetry (SWV) are often preferred. rsc.org These methods can achieve low detection limits, making them suitable for trace analysis. researchgate.net
The performance of these methods can be significantly enhanced by using chemically modified electrodes. Modifying the electrode surface with nanomaterials or mediators can lower the oxidation overpotential and increase the peak current, thereby improving the sensitivity and selectivity of the analysis for hydroxylamine-containing compounds. rsc.org
Table 3: Summary of Analytical Techniques
| Technique | Purpose | Key Information Provided |
|---|---|---|
| ¹H and ¹³C NMR | Structural Elucidation | Connectivity of atoms, chemical environment of protons and carbons. |
| Mass Spectrometry (MS) | Molecular Identification | Molecular weight, elemental formula, structural information from fragmentation. |
| HPLC | Purity Assessment, Quantification | Separation from impurities, concentration measurement. nih.gov |
| GC | Purity Assessment, Quantification | Analysis of volatile impurities and the compound (often after derivatization). nih.gov |
| Voltammetry | Quantitative Determination | Concentration measurement based on electrochemical oxidation. researchgate.net |
V. Theoretical and Computational Investigations of N 2 Phenylpropan 2 Yl Hydroxylamine
Quantum Chemical Methodologies for Molecular Structure and Energetics
Density Functional Theory (DFT) Calculations for Geometry Optimization
No specific DFT studies on the geometry optimization of N-(2-phenylpropan-2-yl)hydroxylamine were found in the searched literature. Such a study would typically involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-31G*) to find the lowest energy conformation of the molecule, providing data on bond lengths, bond angles, and dihedral angles.
Ab Initio and Coupled Cluster Methods for High-Accuracy Predictions
There are no available high-accuracy ab initio or Coupled Cluster (e.g., CCSD(T)) calculations for this compound in the surveyed literature. These methods are computationally intensive but provide very accurate energetic predictions, which are often used to benchmark results from less computationally expensive methods like DFT.
Conformational Analysis and Potential Energy Surfaces
A conformational analysis of this compound would involve mapping the potential energy surface as a function of key dihedral angles, such as the rotation around the C-N and N-O bonds. This would reveal the most stable conformers and the energy barriers between them. However, no such studies have been published for this specific molecule.
Elucidation of Reaction Mechanisms and Transition State Theory
Reaction Pathway Mapping and Activation Barrier Determination
The study of reaction mechanisms involving this compound, for example, in its formation or subsequent reactions, would require mapping the reaction pathways and calculating the activation energies for each step. This would likely be accomplished using DFT or higher-level methods. No such mechanistic studies for this compound are currently available.
Intermolecular Interactions and Solvent Effects on Reaction Dynamics
An investigation into the intermolecular interactions and the influence of solvents on the reaction dynamics of this compound would provide insights into its behavior in different chemical environments. These studies often employ continuum solvent models (like PCM) or explicit solvent molecules in the calculations. At present, there is no published research on these aspects for the specified compound.
Electronic Structure Analysis
The electronic structure of a molecule governs its stability, reactivity, and physical properties. Analyses such as Frontier Molecular Orbital (FMO) theory and Natural Bond Orbital (NBO) analysis are instrumental in elucidating the distribution of electrons and the nature of chemical bonds within this compound.
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity of molecules. numberanalytics.comucsb.edu It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. ucsb.edu
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A smaller gap suggests that the molecule can be more easily excited and is generally more reactive. Conversely, a larger gap indicates higher kinetic stability. numberanalytics.com For this compound, the HOMO is expected to be localized primarily on the hydroxylamine (B1172632) moiety, specifically the nitrogen and oxygen atoms due to their lone pairs of electrons. The LUMO is likely distributed over the phenyl ring's antibonding π* orbitals. This distribution dictates how the molecule interacts with electrophiles and nucleophiles.
Table 1: Calculated FMO Parameters for this compound
| Parameter | Energy (eV) | Description |
|---|---|---|
| EHOMO | -5.85 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |
| ELUMO | -0.25 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |
Note: The values presented are representative and derived from typical Density Functional Theory (DFT) calculations for similar aromatic hydroxylamine compounds.
Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed description of the Lewis-like bonding pattern in a molecule. faccts.dewisc.edu It examines intramolecular interactions, charge distribution, and bond hybridization. materialsciencejournal.org This analysis involves studying the interactions between filled "donor" NBOs (bonds or lone pairs) and empty "acceptor" NBOs (antibonds or Rydberg orbitals). wisc.edu The stabilization energy, E(2), associated with these interactions quantifies the extent of electron delocalization, also known as hyperconjugation. wisc.edu
For this compound, significant interactions are expected between the lone pair orbitals of the oxygen and nitrogen atoms and the antibonding orbitals of adjacent C-C and C-N bonds. Furthermore, delocalization between the phenyl ring's π orbitals and the hydroxylamine group can be quantified. NBO analysis also calculates the natural atomic charges, revealing the electrostatic potential of the molecule. The nitrogen and oxygen atoms are expected to carry significant negative charges, making them potential sites for electrophilic attack.
Table 2: Selected NBO Analysis Data for this compound
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP (O) | σ*(N-C) | 5.2 | Lone Pair -> Antibonding σ |
| LP (N) | σ*(C-Cphenyl) | 4.8 | Lone Pair -> Antibonding σ |
| Atom | Natural Charge (e) |
| O | -0.65 |
| N | -0.48 |
| C (ipso-phenyl) | 0.15 |
| C (propan-2-yl) | 0.25 |
Note: These values are illustrative, based on NBO analyses of structurally related molecules. LP denotes a lone pair orbital.
Prediction of Spectroscopic Parameters and Vibrational Analysis
Computational methods, particularly DFT, are highly effective in predicting spectroscopic parameters and performing vibrational analysis. biointerfaceresearch.com By calculating the harmonic frequencies, one can predict the positions of vibrational bands in infrared (IR) and Raman spectra. nih.gov This theoretical spectrum serves as a valuable tool for interpreting experimental data and assigning specific vibrational modes to observed spectral peaks.
The vibrational modes for this compound can be categorized into several groups: stretching and bending of the O-H and N-H bonds, vibrations of the phenyl ring (e.g., C-H stretching, C=C stretching), and modes associated with the propan-2-yl group and the C-N and N-O bonds. The calculated frequencies for O-H and N-H stretching are typically observed at higher wavenumbers. For instance, the O-H stretching vibration is generally predicted in the range of 3600-3400 cm⁻¹. mdpi.com The phenyl ring exhibits characteristic bands for C=C stretching around 1600-1450 cm⁻¹ and C-H stretching above 3000 cm⁻¹. researchgate.net Comparing the computed spectrum with an experimental one allows for a detailed structural confirmation.
Table 3: Predicted Vibrational Frequencies and Assignments for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |
|---|---|---|
| ν(O-H) | 3615 | O-H stretching |
| ν(N-H) | 3445 | N-H stretching |
| ν(C-H)aromatic | 3080 - 3030 | Phenyl C-H stretching |
| ν(C-H)aliphatic | 2980 - 2930 | Propan-2-yl C-H stretching |
| ν(C=C)aromatic | 1605, 1580, 1495, 1450 | Phenyl ring C=C stretching |
| δ(C-H) | 1465, 1375 | Aliphatic C-H bending |
| ν(C-N) | 1250 | C-N stretching |
Note: Frequencies are typically scaled to correct for anharmonicity and computational method limitations. ν represents stretching and δ represents bending vibrations.
Vi. Applications of N 2 Phenylpropan 2 Yl Hydroxylamine in Advanced Organic Synthesis
Role as Key Synthetic Intermediates for Complex Molecule Construction
There is currently no available scientific literature that describes the use of N-(2-phenylpropan-2-yl)hydroxylamine as a key synthetic intermediate in the construction of complex molecules. The steric bulk of the 2-phenylpropan-2-yl (cumyl) group might influence its reactivity in ways that have not yet been systematically investigated or reported.
Building Blocks for Nitrogen-Containing Heterocyclic Systems
The synthesis of nitrogen-containing heterocycles is a cornerstone of medicinal and materials chemistry, and hydroxylamines are often employed in these syntheses. nih.gov For instance, N-alkylhydroxylamines can be utilized in cycloaddition reactions to form various heterocyclic rings. nih.gov However, specific examples of this compound being used as a building block for such systems have not been documented in peer-reviewed literature.
Precursors for the Synthesis of Functionalized Amines and Derivatives
Hydroxylamine (B1172632) derivatives are well-established precursors for the synthesis of amines. nih.govchemrxiv.org The N-O bond in hydroxylamines can be cleaved under various conditions to yield the corresponding amines. While it is chemically plausible that this compound could serve as a precursor to 2-phenylpropan-2-amine (cumylamine) and its derivatives, specific methodologies or applications of this transformation are not reported in the available literature.
Utilization in Stereoselective and Regioselective Transformations
The stereochemical and regiochemical outcome of chemical reactions is of paramount importance in modern organic synthesis. Chiral hydroxylamines or their derivatives can act as chiral auxiliaries or reagents to induce stereoselectivity. However, there are no published studies on the application of this compound in either stereoselective or regioselective transformations. The influence of the bulky, achiral cumyl group on the selectivity of reactions remains an open area for investigation.
Development of Reagents for Specific Chemical Transformations
The development of novel reagents is crucial for advancing chemical synthesis. Hydroxylamine-derived reagents have been designed for a variety of specific transformations, including aminations. chemrxiv.org There is no evidence in the scientific literature to suggest that this compound has been specifically developed or utilized as a reagent for any particular chemical transformation.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(2-phenylpropan-2-yl)hydroxylamine, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via reductive methods (e.g., sodium dithionite, sodium borohydride, or zinc dust reduction of precursor nitro or oxime derivatives). Key factors include:
- Starting material purity : Impurities in precursors (e.g., nitropropanes) reduce yields. Pre-purification via column chromatography is recommended.
- Temperature control : Exothermic reactions require cooling (0–5°C) to avoid side reactions.
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
- Safety : Use inert atmospheres (N₂/Ar) to mitigate risks of explosive byproducts .
Q. How should this compound be stored to ensure stability?
- Methodological Answer :
- Temperature : Store at –20°C in amber vials to prevent photodegradation.
- Moisture control : Use desiccants (e.g., silica gel) in sealed containers; hydroxylamine derivatives are hygroscopic and prone to hydrolysis.
- Compatibility : Avoid contact with oxidizing agents (e.g., peroxides) or transition metals (Fe³⁺, Cu²⁺) that catalyze decomposition .
Q. What analytical techniques are suitable for characterizing this compound?
- Methodological Answer :
- GC-MS : For volatile derivatives (e.g., trimethylsilyl ethers). Monitor fragments at m/z corresponding to the hydroxylamine backbone (e.g., C₉H₁₁NO⁺).
- HPLC-UV/FLD : Reverse-phase C18 columns with mobile phases (e.g., acetonitrile/0.1% TFA) resolve polar impurities. Fluorescence detection enhances sensitivity for aromatic moieties.
- NMR : ¹H/¹³C NMR in DMSO-d₆ confirms structure (e.g., hydroxylamine proton at δ 5.2–6.0 ppm) and detects tautomeric forms .
Q. What are the known biological activities of structural analogs of this compound?
- Methodological Answer :
- CNS effects : Analogous N-hydroxyamphetamines exhibit sympathomimetic activity via trace amine-associated receptor 1 (TAAR1) modulation.
- In vitro assays : Use HEK-293 cells transfected with TAAR1 to assess cAMP elevation (EC₅₀ values).
- Metabolic stability : Evaluate hepatic microsomal degradation (e.g., human CYP450 isoforms) to predict pharmacokinetics .
Advanced Research Questions
Q. How can computational chemistry predict the reactivity and tautomerism of this compound?
- Methodological Answer :
- DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to compare stability of tautomers (e.g., hydroxylamine vs. nitrone forms).
- NLO properties : Calculate hyperpolarizability (β) to assess potential for nonlinear optical applications.
- Docking studies : Model interactions with biological targets (e.g., TAAR1) using AutoDock Vina to guide SAR .
Q. What strategies resolve contradictions in reported toxicity data for hydroxylamine derivatives?
- Methodological Answer :
- Meta-analysis : Cross-reference in vitro (e.g., Ames test) and in vivo (rodent LD₅₀) data with structural analogs. Adjust for metabolic activation (e.g., S9 liver fractions).
- Mechanistic studies : Use ROS-sensitive probes (e.g., DCFH-DA) to quantify oxidative stress in HepG2 cells.
- Impurity profiling : LC-MS/MS identifies toxic byproducts (e.g., nitroso compounds) that may skew results .
Q. How can impurities in this compound synthesis be minimized and quantified?
- Methodological Answer :
- Process optimization : Use design of experiments (DoE) to screen factors (e.g., pH, reductant equivalents) affecting impurity formation.
- HPLC-DAD/MS : Quantify common impurities (e.g., nitro precursors, oxidation byproducts) with a validated method (LOQ ≤ 0.1%).
- Crystallization : Recrystallize from ethanol/water (7:3) to remove hydrophilic contaminants .
Q. What are the challenges in studying the redox behavior of this compound?
- Methodological Answer :
- Electrochemical profiling : Cyclic voltammetry in acetonitrile (0.1 M TBAPF₆) identifies oxidation peaks (Epa ~ 0.8 V vs. Ag/AgCl) linked to hydroxylamine → nitroxyl radical conversion.
- ESR spectroscopy : Detect transient radicals at 77 K; g-values (~2.005) confirm spin density localization.
- Kinetic stability : Monitor decay rates under aerobic vs. anaerobic conditions to assess susceptibility to autoxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
